Cas no 2228714-83-6 (tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate)

tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate
- tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate
- EN300-1881230
- 2228714-83-6
-
- インチ: 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-5-4-11(16)8-12(13)10-6-7-17-9-10/h4-5,8,10,17H,6-7,9H2,1-3H3,(H,18,19)
- InChIKey: KIMDFMDCJUYBJA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1CNCC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 296.1291556g/mol
- どういたいしつりょう: 296.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881230-0.25g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1881230-0.5g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1881230-0.05g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1881230-2.5g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1881230-1g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1881230-10.0g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1881230-5.0g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1881230-0.1g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1881230-1.0g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1881230-10g |
tert-butyl N-[4-chloro-2-(pyrrolidin-3-yl)phenyl]carbamate |
2228714-83-6 | 10g |
$4236.0 | 2023-09-18 |
tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate (CAS No. 2228714-83-6)
The compound tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate (CAS No. 2228714-83-6) is a specialized chemical entity gaining attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrrolidine ring and carbamate functional group, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting central nervous system (CNS) disorders and enzyme inhibition applications.
One of the most searched questions about this compound revolves around its synthetic route and purity optimization. Laboratories often seek protocols for its preparation via Boc-protection strategies or palladium-catalyzed coupling reactions. The presence of both chloro and tert-butyl carbamate moieties allows for diverse derivatization, a topic frequently discussed in medicinal chemistry forums. Recent publications highlight its role in developing kinase inhibitors, aligning with the growing interest in targeted cancer therapies.
From a physicochemical property perspective, this compound exhibits moderate lipophilicity (predicted LogP ~2.8), making it suitable for blood-brain barrier penetration studies – a hot topic in neuropharmacology research. Analytical methods like HPLC-MS and NMR spectroscopy are crucial for characterizing its stability, especially given the hydrolytic sensitivity of the carbamate group. These aspects are frequently queried in chemical database searches and patent literature reviews.
The structure-activity relationship (SAR) of derivatives containing this scaffold has become a focus area in fragment-based drug design. Computational chemists often investigate its molecular docking potential with proteins like dopamine receptors or serotonin transporters, reflecting the compound's relevance in neurodegenerative disease research. Such applications are driving demand for high-purity samples, with custom synthesis services reporting increased inquiries about this specific chemical building block.
In the context of green chemistry trends, researchers are examining solvent-free methods for modifying this compound, responding to industry demands for sustainable synthesis approaches. The pyrrolidine nitrogen offers opportunities for salt formation to improve solubility – a key consideration in formulation development. These practical aspects generate substantial discussion in process chemistry circles and API manufacturing communities.
Storage and handling recommendations for tert-butyl N-4-chloro-2-(pyrrolidin-3-yl)phenylcarbamate typically emphasize protection from moisture due to the Boc group's sensitivity. This aligns with broader industry concerns about compound stability in high-throughput screening environments. Recent advancements in cryopreservation techniques for such sensitive intermediates have been particularly relevant to researchers working with this chemical entity.
Patent analysis reveals growing intellectual property activity around pyrrolidine-containing carbamates, with 2228714-83-6 appearing in applications related to G-protein coupled receptor modulators. This correlates with rising search volumes for small molecule therapeutics and orphan drug candidates. The compound's chiral center at the pyrrolidine ring also makes it interesting for asymmetric synthesis studies, another trending topic in organic chemistry publications.
From a regulatory standpoint, the compound's status as a non-controlled substance facilitates its use in international research collaborations. However, proper material safety data documentation remains essential, particularly regarding its ecotoxicological profile – an area receiving increased scrutiny in environmental risk assessment protocols. These considerations are especially pertinent for organizations pursuing REACH compliance or GMP certification.
The future research trajectory for CAS 2228714-83-6 appears closely tied to developments in precision medicine and combinatorial chemistry. Its structural versatility supports creation of targeted libraries for high-content screening, addressing current needs in drug repurposing initiatives. As AI-assisted molecular design tools become more sophisticated, this compound's relevance as a scaffold hopping template will likely increase further.
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